molecular formula C15H12ClF2NO2 B11080246 2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide

2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide

Cat. No.: B11080246
M. Wt: 311.71 g/mol
InChI Key: LLKZJMMOUYYSIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide is a chemical compound with the molecular formula C15H12ClF2NO2 and a molecular weight of 311.71 g/mol . This compound is characterized by the presence of chloro, difluoro, and phenoxyethyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide typically involves the reaction of 2-chloro-4,5-difluorobenzoyl chloride with 2-phenoxyethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and protein-ligand binding.

    Medicine: Potential use in drug discovery and development for targeting specific biological pathways.

    Industry: Used in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-4,5-difluoro-N-(2-(2-fluorophenoxy)ethyl)benzamide
  • 2-chloro-4,5-difluoro-N-(2-(4-methoxyphenoxy)ethyl)benzamide

Uniqueness

2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide is unique due to its specific combination of chloro, difluoro, and phenoxyethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C15H12ClF2NO2

Molecular Weight

311.71 g/mol

IUPAC Name

2-chloro-4,5-difluoro-N-(2-phenoxyethyl)benzamide

InChI

InChI=1S/C15H12ClF2NO2/c16-12-9-14(18)13(17)8-11(12)15(20)19-6-7-21-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,19,20)

InChI Key

LLKZJMMOUYYSIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)C2=CC(=C(C=C2Cl)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.